molecular formula C14H21N B12066999 4-(3,5-Dimethylbenzyl)piperidine

4-(3,5-Dimethylbenzyl)piperidine

Cat. No.: B12066999
M. Wt: 203.32 g/mol
InChI Key: OJEKRZUCLOCNDB-UHFFFAOYSA-N
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Description

4-(3,5-Dimethylbenzyl)piperidine is a piperidine derivative featuring a 3,5-dimethylbenzyl substituent at the 4-position of the heterocyclic ring. The compound’s structure combines the conformational flexibility of the piperidine ring with the aromatic and steric properties of the dimethyl-substituted benzyl group. This structural motif is prevalent in medicinal chemistry, particularly in the design of enzyme inhibitors targeting viral proteins like HIV-1 reverse transcriptase (RT) and integrase (IN) . The 3,5-dimethylbenzyl group enhances π–π stacking interactions with aromatic residues (e.g., Tyr181, Tyr188) in enzyme binding pockets, while the piperidine ring provides a scaffold for optimizing pharmacokinetic properties .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

4-[(3,5-dimethylphenyl)methyl]piperidine

InChI

InChI=1S/C14H21N/c1-11-7-12(2)9-14(8-11)10-13-3-5-15-6-4-13/h7-9,13,15H,3-6,10H2,1-2H3

InChI Key

OJEKRZUCLOCNDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2CCNCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethylbenzyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dimethylbenzyl chloride and piperidine.

    Nucleophilic Substitution: The 3,5-dimethylbenzyl chloride undergoes a nucleophilic substitution reaction with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-60°C) for several hours until the reaction is complete.

    Purification: The product is then purified using techniques such as column chromatography or recrystallization to obtain pure 4-(3,5-Dimethylbenzyl)piperidine.

Industrial Production Methods

In an industrial setting, the production of 4-(3,5-Dimethylbenzyl)piperidine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethylbenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

    Substitution: The compound can undergo substitution reactions where the piperidine ring or the benzyl group is modified using different reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various halogenating agents or nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce different functional groups onto the piperidine ring or benzyl group.

Scientific Research Applications

Pharmacological Applications

  • Dopamine Receptor Modulation
    • Research indicates that compounds similar to 4-(3,5-Dimethylbenzyl)piperidine may act as antagonists for dopamine receptors, particularly the D4 receptor. This receptor is implicated in several neurological conditions, including Parkinson's disease and schizophrenia. Studies have shown that derivatives of piperidine can exhibit selective binding affinities, which are essential for developing treatments targeting these disorders .
  • Anti-Inflammatory Agents
    • The compound has potential applications as an anti-inflammatory agent. Similar piperidine derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the inflammatory response . The dual inhibition of these enzymes could lead to effective treatments for inflammatory diseases.
  • Monoamine Releasing Agent
    • 4-(3,5-Dimethylbenzyl)piperidine may function as a monoamine releasing agent with selectivity for dopamine over serotonin and norepinephrine. This property could be beneficial in developing treatments for mood disorders where modulation of monoamine levels is necessary .

Synthesis Methodologies

The synthesis of 4-(3,5-Dimethylbenzyl)piperidine typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available piperidine and substituted benzyl halides.
  • Reaction Conditions: A common method includes nucleophilic substitution reactions where piperidine reacts with 3,5-dimethylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent under reflux conditions to enhance yield and purity.
  • Purification: Post-reaction purification techniques include recrystallization or chromatography to isolate the desired compound from by-products.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of piperidine derivatives in various therapeutic contexts:

  • A study focusing on dopamine receptor antagonists demonstrated that specific modifications to the piperidine structure could enhance selectivity and potency against D4 receptors . These findings suggest that further exploration of 4-(3,5-Dimethylbenzyl)piperidine could yield valuable insights into its therapeutic potential.
  • Another research effort identified new scaffolds based on piperidine that showed promise as anti-inflammatory agents through their ability to inhibit COX enzymes effectively . This underscores the importance of structural variations in enhancing biological activity.

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethylbenzyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various physiological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Benzyl Groups: Electronic and Steric Effects

The 3,5-dimethylbenzyl group in 4-(3,5-Dimethylbenzyl)piperidine is compared to other benzyl derivatives (Table 1):

Compound Substituents Key Interactions Biological Target Reference
4-(3,5-Dimethylbenzyl)piperidine 3,5-dimethylbenzyl π–π stacking (Tyr181, Tyr188); CH–π (Trp229, Leu234) HIV-1 RT
6h () 3,5-dimethylbenzyl N/A (synthetic yield: 96%) N/A
Compound III () 3,5-dimethylbenzyl Dual RT/IN inhibition via HEPT/DKA hybrid design HIV-1 RT/IN
4-(3,5-Dimethoxyphenoxy)piperidine HCl () 3,5-dimethoxyphenoxy Electron-donating methoxy groups Potential CNS targets
4-(3,5-Difluorophenyl)piperidine () 3,5-difluorophenyl Electron-withdrawing fluorine substituents Marketed pharmaceuticals

Key Observations :

  • π–π Stacking : The 3,5-dimethylbenzyl group in 4-(3,5-Dimethylbenzyl)piperidine facilitates strong aromatic interactions with RT residues, a feature shared with compound III () .
  • Synthetic Feasibility : High yields (91–96%) for dimethylbenzyl-containing compounds (e.g., 6h in ) suggest favorable synthetic accessibility compared to methoxy or fluoro derivatives .

Piperidine Derivatives: Conformational and Functional Comparisons

Piperidine Ring Conformations
  • 4-(3,5-Dimethylbenzyl)piperidine : The piperidine ring likely adopts a chair or envelope conformation, optimizing interactions with hydrophobic enzyme pockets .
  • (3E,5E)-3,5-Dibenzylidene-1-phenethylpiperidin-4-one () : The piperidine ring exhibits an envelope conformation (Q = 0.556 Å), with benzylidene substituents enabling C–H···π interactions in crystal packing .
Functional Modifications
  • Triazine-Piperidine Hybrids () : Piperidine-triazine compounds act as stabilizers in polymers, diverging from the pharmacological focus of dimethylbenzyl-piperidines .
  • Gemcitabine Intermediates () : Piperidine derivatives like 1,4′-bipiperidine serve as intermediates in anticancer drugs, highlighting the scaffold’s versatility .

Pharmacological Activity and Binding Mechanisms

  • HIV-1 RT Inhibition : 4-(3,5-Dimethylbenzyl)piperidine analogs exhibit RT affinity even without H-bonds (e.g., compound XXIV in ), whereas H-bonding with Lys101 enhances activity in some derivatives .
  • Dual RT/IN Inhibitors : Compound III () combines dimethylbenzyl (RT binding) and DKA motifs (IN inhibition), demonstrating broader antiviral scope .

Physicochemical Properties

  • Molecular Weight and Solubility :

    • 4-(3,5-Dimethylbenzyl)piperidine derivatives (e.g., 6h: MW 451.54) exhibit moderate molecular weights, balancing lipophilicity and cellular penetration .
    • Dimethoxy derivatives (: MW 273.76) may show improved solubility due to polar methoxy groups .

Biological Activity

4-(3,5-Dimethylbenzyl)piperidine is a chemical compound that belongs to the piperidine class, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H17N
  • Molecular Weight : 189.28 g/mol
  • IUPAC Name : 4-(3,5-Dimethylbenzyl)piperidine

The biological activity of 4-(3,5-Dimethylbenzyl)piperidine can be attributed to its interaction with various biological targets:

  • Receptor Binding : The compound may interact with neurotransmitter receptors, influencing synaptic transmission and potentially affecting mood and cognition.
  • Enzyme Inhibition : It has been suggested that piperidine derivatives can inhibit enzymes involved in neurotransmitter metabolism, which may enhance their pharmacological effects.

Therapeutic Applications

Research indicates that 4-(3,5-Dimethylbenzyl)piperidine has potential applications in several therapeutic areas:

  • Neuropharmacology : Due to its ability to modulate neurotransmitter systems, this compound may have implications in treating neurological disorders such as depression and anxiety.
  • Cancer Therapy : Some studies suggest that piperidine derivatives exhibit anticancer properties, potentially through apoptosis induction in tumor cells.

Case Studies

  • Neuroprotective Effects : A study demonstrated that piperidine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved the modulation of antioxidant enzyme activities and suppression of pro-apoptotic factors.
  • Anticancer Activity : In vitro studies showed that 4-(3,5-Dimethylbenzyl)piperidine exhibited cytotoxic effects against various cancer cell lines. The compound induced cell cycle arrest and apoptosis in FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin in certain assays .

Data Table: Biological Activities of 4-(3,5-Dimethylbenzyl)piperidine

Activity TypeObserved EffectReference
NeuroprotectiveReduced oxidative stress-induced apoptosis
AnticancerInduced apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of neurotransmitter-metabolizing enzymes

Comparative Analysis with Other Piperidine Derivatives

The biological activity of 4-(3,5-Dimethylbenzyl)piperidine is comparable to other piperidine derivatives. For instance:

CompoundActivity TypeReference
PiperineAnticancer
N-MethylpiperazineNeuroprotective
1-(4-sulfamoylbenzoyl)piperidineEnzyme Inhibition

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